molecular formula C10H16N4O B2871962 5-amino-N-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1870629-44-9

5-amino-N-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2871962
CAS No.: 1870629-44-9
M. Wt: 208.265
InChI Key: KCSJHRNWOVTSAK-UHFFFAOYSA-N
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Description

5-amino-N-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structural features, which include an amino group, a cyclopropyl group, and an isopropyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with isopropyl hydrazine and ethyl acetoacetate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-N-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-N-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The compound’s unique structure allows it to bind effectively to these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of both cyclopropyl and isopropyl groups, which confer distinct steric and electronic properties. These features enhance its reactivity and binding affinity compared to similar compounds .

Properties

IUPAC Name

5-amino-N-cyclopropyl-1-propan-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-6(2)14-9(11)8(5-12-14)10(15)13-7-3-4-7/h5-7H,3-4,11H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSJHRNWOVTSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)NC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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